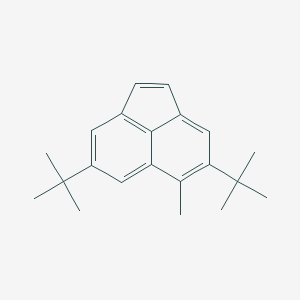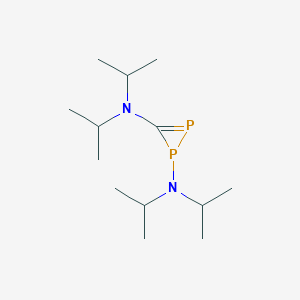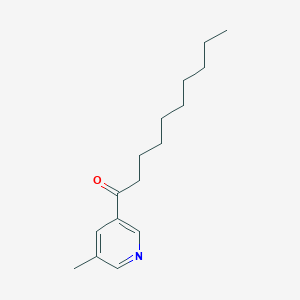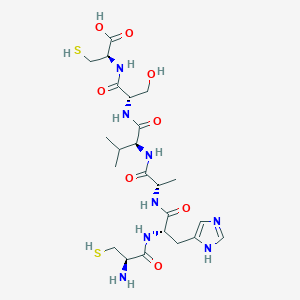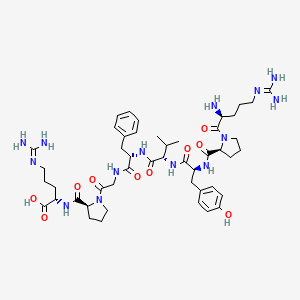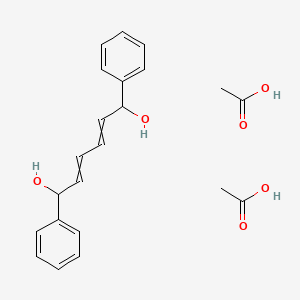![molecular formula C37H60N2 B12575249 N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline CAS No. 192385-40-3](/img/structure/B12575249.png)
N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline is an organic compound with the molecular formula C37H60N2 It is characterized by the presence of a pyridine ring attached to an ethenyl group, which is further connected to an aniline derivative with two dodecyl chains
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of a pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Ethenylation: The pyridine derivative is then subjected to ethenylation, where an ethenyl group is introduced. This can be done using reagents like acetylene or vinyl halides under specific conditions.
Aniline Derivative Formation: The final step involves the introduction of the aniline moiety with dodecyl chains. This can be achieved through nucleophilic substitution reactions where the pyridine-ethenyl intermediate reacts with aniline derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the ethenyl group, resulting in the formation of reduced derivatives.
Substitution: The aniline moiety can participate in substitution reactions, where the dodecyl chains or other substituents can be replaced with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Epoxides, aldehydes, or carboxylic acids.
Reduction Products: Reduced pyridine derivatives or saturated hydrocarbons.
Substitution Products: Various substituted aniline derivatives depending on the reagents used.
科学研究应用
N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: Used in the production of specialty chemicals, surfactants, and other industrial materials.
作用机制
The mechanism of action of N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The pyridine ring and the ethenyl group play a crucial role in binding to these targets, while the dodecyl chains provide hydrophobic interactions that stabilize the compound within the biological environment. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
- N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
- N,N-Diphenyl-4-(pyridin-2-yl)aniline
- N,N-Didodecyl-4-(2-pyridin-4-ylethenyl)aniline
Comparison: N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline is unique due to the presence of long dodecyl chains, which impart distinct hydrophobic properties compared to other similar compounds. This structural feature enhances its potential applications in areas requiring hydrophobic interactions, such as in surfactants or drug delivery systems. Additionally, the combination of the pyridine ring and the ethenyl group provides specific binding capabilities that can be exploited in various scientific research applications.
属性
CAS 编号 |
192385-40-3 |
|---|---|
分子式 |
C37H60N2 |
分子量 |
532.9 g/mol |
IUPAC 名称 |
N,N-didodecyl-4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C37H60N2/c1-3-5-7-9-11-13-15-17-19-21-33-39(34-22-20-18-16-14-12-10-8-6-4-2)37-27-25-35(26-28-37)23-24-36-29-31-38-32-30-36/h23-32H,3-22,33-34H2,1-2H3 |
InChI 键 |
PZFFNIHJNYAESA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
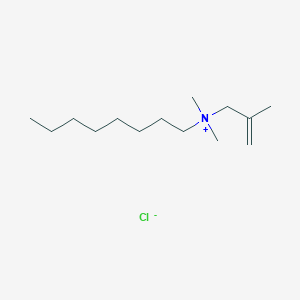

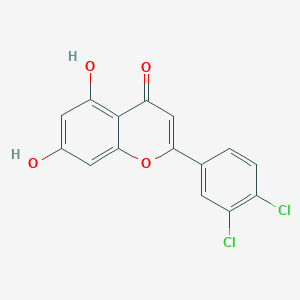
![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
